molecular formula C20H31N3O2 B4868994 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B4868994
M. Wt: 345.5 g/mol
InChI Key: BJYCHFLLGAQNBA-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound featuring a cyclohexene ring, a piperazine ring, and a furan ring. This unique structure imparts diverse chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the cyclohexene ring: Starting from cyclohexene, the compound undergoes a series of reactions to introduce the ethyl group.

    Introduction of the piperazine ring: The piperazine ring is synthesized separately and then attached to the cyclohexene derivative through a nucleophilic substitution reaction.

    Attachment of the furan ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, followed by reduction and functional group modifications to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: Nucleophilic substitution reactions can replace functional groups, such as halides, with other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1-cyclohexenyl)ethylamine
  • 4-isopropyl-1-methylcyclohex-2-enol

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide stands out due to its unique combination of cyclohexene, piperazine, and furan rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-17-7-8-19(25-17)15-22-11-13-23(14-12-22)16-20(24)21-10-9-18-5-3-2-4-6-18/h5,7-8H,2-4,6,9-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYCHFLLGAQNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide
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N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl}acetamide

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